1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Description
1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused to a pyrrolidin ring via a spiro junction. The 3-(dimethylamino)benzoyl group at the 1'-position introduces electron-donating properties, which may enhance solubility and influence biological interactions.
Properties
IUPAC Name |
1'-[3-(dimethylamino)benzoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-22(2)16-7-5-6-15(12-16)20(25)23-11-10-21(14-23)13-18(24)17-8-3-4-9-19(17)26-21/h3-9,12H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYHZFAJZPRZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-(dimethylamino)benzoyl chloride with a suitable chroman derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane. The cyclization step may be facilitated by heating under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1’-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1’-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.
Medicine: Explored for its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1’-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological macromolecules. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity towards certain enzymes or receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Spiro[chroman-2,4'-piperidin]-4-one Derivatives
- Activity Trends: Abdelatef et al. (2018) demonstrated that sulfonyl-bridged derivatives (e.g., compound 16) exhibited potent cytotoxicity (IC50: 0.31–5.62 µM) against breast (MCF-7), ovarian (A2780), and colon (HT-29) cancer cells. In contrast, trimethoxyphenyl derivatives (e.g., compound 15) showed weaker activity (IC50: 18.77–47.05 µM) .
Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives
- Structural Variance: These compounds replace the chromanone core with an indoline moiety. A derivative bearing a 4-(dimethylamino)phenyl group (Fig. 3 in ) showed enhanced electronic effects due to the dimethylamino substituent, which could stabilize charge-transfer interactions in biological systems .
Chromanone-Based Analogues
- Functional Group Impact: highlights a chromanone derivative with hydroxyl and methoxy groups (5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone). Polar substituents like hydroxyl groups may improve water solubility but reduce membrane permeability compared to the dimethylamino group in the target compound .
Physicochemical Data
- Mass Spectrometry: Similar spiro compounds (e.g., 1'-acylspiro[piperidine-4,2'-quinolines]) showed low-intensity molecular ions (0.5–8.0%) in GC-MS, suggesting thermal instability during analysis . The target compound may exhibit similar behavior.
- Solubility: The dimethylamino group likely enhances solubility in polar solvents, contrasting with nonpolar trimethoxyphenyl derivatives .
Anticancer Potential
- Cytotoxicity : While direct data for the target compound are unavailable, structurally related spiro[chroman-2,4'-piperidin]-4-one derivatives induce apoptosis via caspase activation and cell cycle arrest (e.g., compound 16 increased sub-G1 and G2-M populations in MCF-7 cells) .
- Structure-Activity Relationships (SAR): Electron-Donating Groups: The dimethylamino substituent may enhance DNA intercalation or kinase inhibition compared to electron-withdrawing groups. Ring Size: Pyrrolidin’s smaller ring size vs. piperidin could optimize steric fit in target proteins like VEGFR-2, as suggested by molecular docking studies on similar compounds .
Comparison with Non-Spiro Compounds
- Chalcone Derivatives: notes chalcone analogs with fluorophenyl groups exhibit dihedral angles (7.14°–56.26°) influencing π-π stacking. The rigid spiro system in the target compound may restrict conformational flexibility, enhancing target selectivity .
Biological Activity
1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).
Chemical Structure
The compound's structure features a spirocyclic framework combining a chroman moiety and a pyrrolidine ring, which is significant for its biological properties. The presence of the dimethylamino group is particularly noteworthy as it may influence the compound’s interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can effectively inhibit the growth of several cancer cell lines, including melanoma and breast cancer cells.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| B16 Melanoma | 6.07 ± 1.06 | |
| UACC-62 Melanoma | 10 | |
| A375 Melanoma | 3 | |
| MDA-MB-435 Breast | 0.0361 |
These results suggest that the compound has a potent inhibitory effect on tumor cell proliferation, with varying degrees of sensitivity across different cell lines.
The mechanism underlying the anticancer effects of this compound appears to involve multiple pathways:
- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.
- Inhibition of Tubulin Polymerization: Similar compounds have been noted to inhibit tubulin polymerization, which disrupts mitotic spindle formation and leads to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Induction: The generation of ROS may lead to oxidative stress and subsequent apoptosis in targeted cancer cells.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure can significantly affect biological activity. Key observations include:
- Dimethylamino Group: The presence of this electron-donating group enhances lipophilicity and may improve cellular uptake.
- Substituents on Aromatic Rings: Variations in substituents on the aromatic rings influence binding affinity to targets such as BRAF, with specific groups enhancing activity against certain mutations.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Dimethylamino group | Increased lipophilicity |
| Electron-donating groups | Enhanced binding affinity |
| Para-substituted phenyl rings | Improved cytotoxicity |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings. For instance, a study demonstrated that treatment with this compound resulted in significant tumor reduction in murine models without observable toxicity, indicating a favorable therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
